![molecular formula C21H23NO4 B14326206 3-[(Diethylamino)methyl]-1,8-dimethoxyanthracene-9,10-dione CAS No. 111822-84-5](/img/structure/B14326206.png)
3-[(Diethylamino)methyl]-1,8-dimethoxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Diethylamino)methyl]-1,8-dimethoxyanthracene-9,10-dione is an organic compound with a complex structure that includes an anthracene core substituted with diethylamino and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Diethylamino)methyl]-1,8-dimethoxyanthracene-9,10-dione typically involves multiple steps, starting with the preparation of the anthracene core. One common method involves the Vilsmeier-Haack reaction, which introduces formyl groups into the anthracene structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(Diethylamino)methyl]-1,8-dimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the original anthracene structure.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and diethylamine are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while substitution reactions can produce a variety of functionalized anthracene compounds .
Scientific Research Applications
3-[(Diethylamino)methyl]-1,8-dimethoxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various assays.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anticancer properties.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 3-[(Diethylamino)methyl]-1,8-dimethoxyanthracene-9,10-dione involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This property is particularly useful in anticancer research, where the compound can inhibit the growth of cancer cells by interfering with their genetic material .
Comparison with Similar Compounds
Similar Compounds
Dimethocaine: A compound with a similar diethylamino group but different core structure.
Diethylamino hydroxybenzoyl hexyl benzoate: Shares the diethylamino group but has different applications and properties.
Uniqueness
3-[(Diethylamino)methyl]-1,8-dimethoxyanthracene-9,10-dione is unique due to its combination of an anthracene core with diethylamino and methoxy groups, which confer specific chemical and physical properties. Its ability to intercalate into DNA and its fluorescent properties distinguish it from other similar compounds .
Properties
CAS No. |
111822-84-5 |
|---|---|
Molecular Formula |
C21H23NO4 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-(diethylaminomethyl)-1,8-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H23NO4/c1-5-22(6-2)12-13-10-15-19(17(11-13)26-4)21(24)18-14(20(15)23)8-7-9-16(18)25-3/h7-11H,5-6,12H2,1-4H3 |
InChI Key |
CTSWKPXBKVECMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



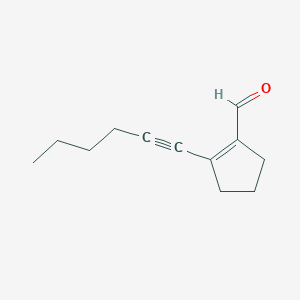
![1-{[Bis(pentylsulfanyl)methyl]sulfanyl}pentane](/img/structure/B14326140.png)

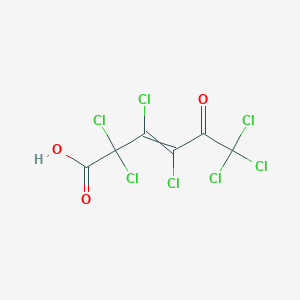
![Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B14326161.png)

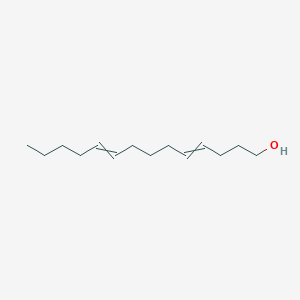

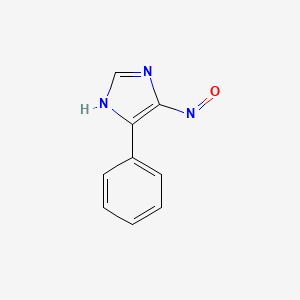
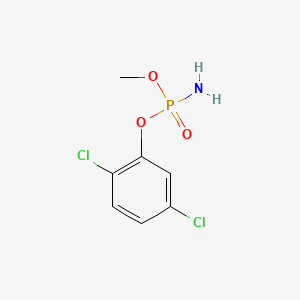

![[1-(1-Phenylethoxy)propan-2-yl]benzene](/img/structure/B14326184.png)
![3-Chloro-4-[4-(dimethylamino)phenyl]cyclobut-3-ene-1,2-dione](/img/structure/B14326187.png)
